FAAH Inhibitory Potency: 55-Fold Improvement Over Phenyl Analog
The target compound inhibits human recombinant FAAH with an IC50 of 282 nM, measured in COS7 cells using anandamide as substrate [1]. In contrast, the closely related phenyl analog 1-(adamantan-1-yl)-3-phenylurea displays an IC50 of 15,500 nM against rat FAAH (brain homogenate, [³H]anandamide substrate) [2]. This represents an approximately 55-fold difference in potency, underscoring that the furan-2-yl-propan-2-yl substituent is not a passive replacement for an aromatic ring but a critical driver of FAAH engagement.
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 282 nM (human recombinant FAAH, COS7 cells, anandamide substrate) |
| Comparator Or Baseline | 1-(Adamantan-1-yl)-3-phenylurea: IC50 = 15,500 nM (rat FAAH, brain homogenate, [³H]anandamide) |
| Quantified Difference | ~55-fold (15,500 / 282); note species difference (human vs. rat) |
| Conditions | Target: human FAAH expressed in COS7 cells [1]; Comparator: rat brain homogenate FAAH [2] |
Why This Matters
A >50-fold potency gap demonstrates that the furan-containing side chain is not interchangeable with a simple phenyl group; purchasers selecting a generic adamantyl-phenyl-urea would obtain a dramatically weaker FAAH inhibitor.
- [1] BindingDB. BDBM50099618 (CHEMBL1232635). FAAH IC50 = 282 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50099618 View Source
- [2] BindingDB. BDBM50397567 (CHEMBL2171255). 1-Adamantan-1-yl-3-phenyl-urea; FAAH IC50 = 1.55E+4 nM. Available at: https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397567 View Source
